2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Description
2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a dihydroperimidine derivative characterized by a naphthalene-fused dihydropyrimidine core substituted with a 2,4,6-trimethoxyphenyl group. The 2,4,6-trimethoxyphenyl substituent introduces strong electron-donating methoxy groups, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBQWFZKQNEMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325468 | |
| Record name | 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315230-91-2 | |
| Record name | 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted perimidine derivatives.
Scientific Research Applications
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its methoxy groups may also play a role in modulating its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine, highlighting differences in substituents, synthetic routes, computational data, and biological activities:
Structural and Electronic Differences
- Substituent Effects: The 2,4,6-trimethoxyphenyl group in the target compound provides strong electron-donating effects, increasing electron density on the perimidine core. This contrasts with the electron-withdrawing thiophene in MPDP and the neutral methyl group in TDHP.
HOMO-LUMO Gaps :
Biological Activity
2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique perimidine structure and methoxy substitutions, has garnered attention for its possible applications as an antimicrobial and anticancer agent.
- Molecular Formula : CHNO
- Molecular Weight : 336.4 g/mol
- InChI : InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. Common reagents include hydrochloric acid or sodium hydroxide as catalysts, with solvents such as ethanol or methanol being used to facilitate the reaction.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. The presence of methoxy groups may enhance its reactivity and affinity for specific enzymes or receptors. Preliminary studies suggest that it may act as a ligand, influencing biochemical pathways critical for cellular function.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results highlight its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms that may involve the inhibition of anti-apoptotic proteins and modulation of signaling pathways related to cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines (e.g., A549 lung cancer cells). The study found that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Research indicates that modifications to the methoxy groups or the perimidine core can enhance or diminish its biological efficacy. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved inhibitory activity against cholinesterases compared to those with electron-withdrawing groups .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 1,8-diaminonaphthalene and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under acidic or catalytic conditions. For example, solvent-free protocols using nano-γ-Al2O3/BFn catalysts yield high purity products, while imidazolium chloride additives enhance reaction efficiency in DMF derivatives . Catalyst-free, eco-friendly methods in aqueous media are also reported, reducing environmental impact .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include dihedral angles between aromatic systems (e.g., 10.04° for trimethoxyphenyl groups) and intermolecular interactions like N–H⋯N hydrogen bonds forming inversion dimers. Crystallographic software (e.g., SHELXT) refines data, with R-factors <0.05 indicating high precision .
Q. What in vitro assays are used to assess its pharmacological activity?
- Methodological Answer : Cyclooxygenase (COX-II) inhibition assays are standard for anti-inflammatory potential, comparing IC₅₀ values to reference drugs like naproxen. Antimicrobial activity is evaluated via broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Dose-response curves and selectivity indices validate therapeutic windows .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction design of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers. Reaction path search algorithms (e.g., artificial force-induced reaction) predict optimal conditions, while molecular dynamics simulations assess solvent effects. These methods reduce experimental trial-and-error by >50% .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. XRD results)?
- Methodological Answer : Multi-technique validation is critical. For instance, conflicting NOESY correlations and XRD-derived conformers are reconciled using density functional theory (DFT) to simulate NMR chemical shifts. High-resolution mass spectrometry (HRMS) and IR spectroscopy further cross-validate molecular identity .
Q. What catalytic systems improve reaction efficiency and enantioselectivity?
- Methodological Answer : Heterogeneous catalysts like Fe₃O4-supported nano-γ-Al2O3/BFn enhance recyclability (>5 cycles without activity loss). Chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) can induce enantioselectivity, monitored via HPLC with chiral columns. Kinetic studies (e.g., Eyring plots) quantify catalytic turnover .
Q. How do substituent effects on the trimethoxyphenyl group influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically vary methoxy positions (e.g., 2,4,6- vs. 3,4,5-trimethoxy). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to COX-II or microbial enzyme active sites. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding .
Q. What purification strategies address low yields or impurities in large-scale synthesis?
- Methodological Answer : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound from byproducts like unreacted diaminonaphthalene. Recrystallization in methanol/water mixtures improves purity (>98% by HPLC). Process intensification via microreactors minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
